

# 1-Benzylimidazole chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Benzylimidazole

Cat. No.: B160759

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An In-depth Technical Guide to **1-Benzylimidazole**: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Benzylimidazole** is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a benzyl group attached to an imidazole ring, confers a range of valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of **1-benzylimidazole**, detailing its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the diverse biological activities of **1-benzylimidazole** derivatives, highlighting their potential as therapeutic agents in various disease areas, including cancer and infectious diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

## Chemical Structure and Identifiers

**1-Benzylimidazole** consists of an imidazole ring linked to a benzyl group via a nitrogen atom. This substitution significantly influences its chemical reactivity and biological interactions.

- IUPAC Name: 1-benzyl-1H-imidazole<sup>[1]</sup>

- Synonyms: N-Benzylimidazole[1]
- CAS Number: 4238-71-5[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>[1]
- SMILES: c1ccc(cc1)Cn2ccnc2
- InChI: 1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2
- InChIKey: KKKDZZRICRFGSD-UHFFFAOYSA-N

## Physicochemical Properties

The physicochemical properties of **1-benzylimidazole** are crucial for its handling, formulation, and application in various experimental settings. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Weight	158.20 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	68-70 °C	
Boiling Point	310 °C	
Solubility	Sparingly soluble in water; soluble in methanol, ethanol, and other polar organic solvents.	
pKa	6.7	
LogP	1.6	

## Synthesis and Characterization

The synthesis of **1-benzylimidazole** and its derivatives is a key step in exploring their potential applications. Various synthetic routes have been developed, often involving the reaction of an imidazole compound with a benzyl halide.

## General Synthesis Protocol

A common method for the preparation of **1-benzylimidazole** compounds involves the N-benylation of a 1-unsubstituted imidazole. This can be achieved by heating the imidazole with benzyl alcohol in the presence of a carboxylic acid or its derivative, followed by neutralization with an alkali. Another approach involves reacting a 1-unsubstituted imidazole compound with benzyl chloride in the presence of an HCl acceptor in a suitable solvent.

A more specific, multi-step synthesis for a derivative, 1-benzyl-1H-benzimidazol-5-amine, starting from 4-nitro-1,2-phenylenediamine, is outlined below:

- **Cyclization:** Reaction of 4-nitro-1,2-phenylenediamine with formic acid and 10% HCl to yield 5-nitro-1H-benzimidazole.
- **N-Benylation:** The resulting 5-nitro-1H-benzimidazole is reacted with benzyl bromide and sodium hydride in dry tetrahydrofuran (THF) to produce 1-benzyl-5-nitro-1H-benzimidazole.
- **Reduction:** The nitro group of 1-benzyl-5-nitro-1H-benzimidazole is reduced using Raney Nickel and hydrogen gas to yield the final product, 1-benzyl-1H-benzimidazol-5-amine.

## Spectroscopic Characterization

The structural elucidation of **1-benzylimidazole** is confirmed through various spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The proton NMR spectrum provides characteristic signals for the protons of the benzyl and imidazole rings.
  - <sup>13</sup>C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.

- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H vibrations of the benzene ring and C=N stretching of the imidazole ring.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

## Biological Activities and Applications in Drug Development

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. **1-Benzylimidazole** and its derivatives have demonstrated a wide range of pharmacological activities, making them promising candidates for drug development.

### Anticancer Activity

Derivatives of **1-benzylimidazole** have shown significant potential as anticancer agents. These compounds often exert their cytotoxic effects by inhibiting key cellular processes essential for tumor growth and survival. The antiproliferative activity is commonly quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>) values, determined through in vitro cell viability assays like the MTT assay.

### Antimicrobial Activity

**1-Benzylimidazole** derivatives have also been investigated for their antimicrobial properties, exhibiting activity against various pathogenic bacteria and fungi. The proposed mechanism of action involves the disruption of essential cellular processes in microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, often determined using the broth microdilution method.

### Enzyme Inhibition

**1-Benzylimidazole** is known to be a selective inhibitor of thromboxane synthase, a cytochrome P450 enzyme involved in various pathophysiological processes. It has also been identified as a CYP inhibitor, affecting the biotransformation of certain compounds. Furthermore, derivatives

have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

## Experimental Protocols

### MTT Cell Viability Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the **1-benzylimidazole** derivative and incubate for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC<sub>50</sub> value is then calculated from the dose-response curve.

### In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

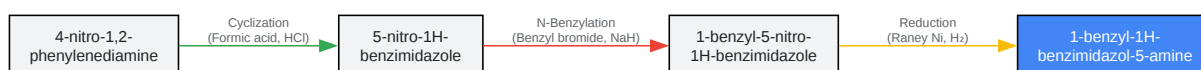
- **Reaction Setup:** In a microplate, combine the kinase, its specific substrate, and ATP.
- **Inhibitor Addition:** Add varying concentrations of the **1-benzylimidazole** derivative to the wells.
- **Incubation:** Incubate the plate at room temperature to allow the kinase reaction to proceed.
- **Detection:** Add a detection reagent that produces a luminescent or fluorescent signal inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity).

- Signal Measurement: Measure the signal using a plate-reading luminometer or fluorometer. IC<sub>50</sub> values are determined from the resulting data.

## Visualizations

### Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for 1-benzyl-1H-benzimidazol-5-amine, a derivative of **1-benzylimidazole**.

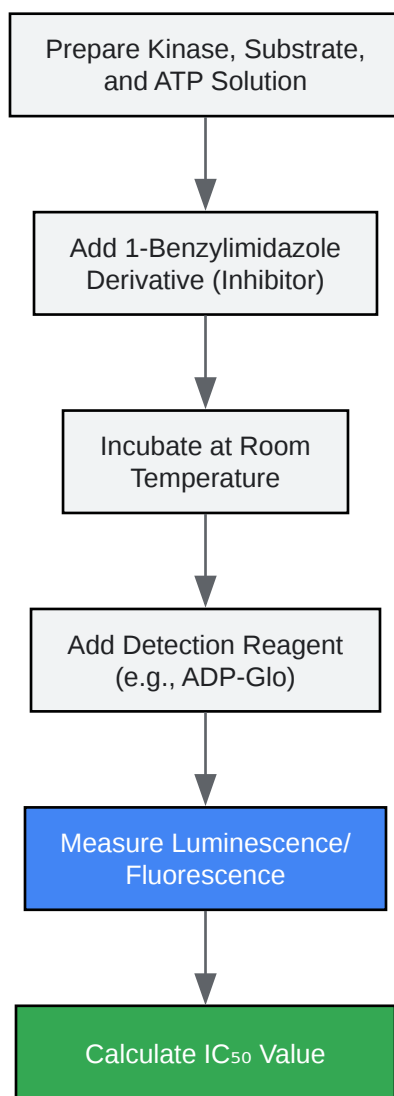


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Caption: Synthesis workflow for 1-benzyl-1H-benzimidazol-5-amine.

### Kinase Inhibition Assay Workflow

This diagram outlines the general workflow for an in vitro kinase inhibition assay.



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## References

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- 2. nbino.com [nbino.com]

- To cite this document: BenchChem. [1-Benzylimidazole chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160759#1-benzylimidazole-chemical-structure-and-properties]

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